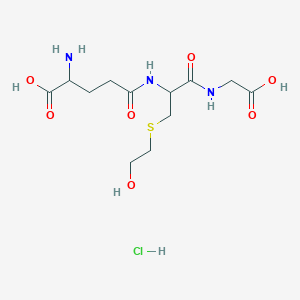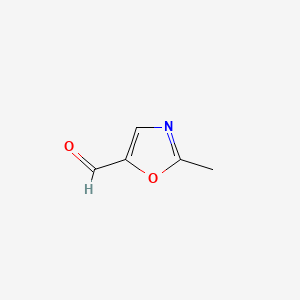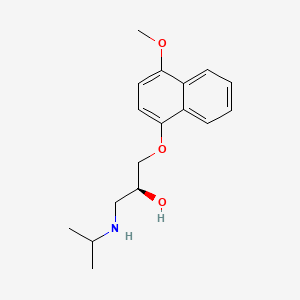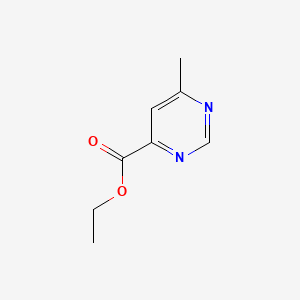
Chlorprothixene Sulfone Oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorprothixene Sulfone Oxalate is a derivative of Chlorprothixene, a typical antipsychotic drug belonging to the thioxanthene class. Chlorprothixene is known for its strong blocking effects on various receptors, including 5-HT2, D1, D2, D3, histamine H1, muscarinic, and alpha1 adrenergic receptors . This compound is used primarily in pharmaceutical testing and research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfones, including Chlorprothixene Sulfone Oxalate, typically involves the oxidation of sulfides or sulfoxides. Common methods include:
Oxidation of Sulfides: This method involves the oxidation of sulfides using oxidizing agents such as hydrogen peroxide or peracids.
Aromatic Sulfonylation: This involves the sulfonylation of aromatic compounds using sulfonyl chlorides in the presence of a base.
Alkylation/Arylation of Sulfinates: This method involves the alkylation or arylation of sulfinates using alkyl or aryl halides.
Industrial Production Methods
Industrial production of sulfones often employs sustainable and green chemistry approaches. Recent advancements include the use of metal-free synthesis methods and the selective functionalization of C-H bonds .
Análisis De Reacciones Químicas
Types of Reactions
Chlorprothixene Sulfone Oxalate undergoes various chemical reactions, including:
Oxidation: Conversion of sulfides to sulfones using oxidizing agents.
Reduction: Reduction of sulfones to sulfides using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions involving the sulfone group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride.
Major Products
The major products formed from these reactions include various sulfone derivatives, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
Chlorprothixene Sulfone Oxalate has several scientific research applications:
Mecanismo De Acción
Chlorprothixene Sulfone Oxalate exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparación Con Compuestos Similares
Chlorprothixene Sulfone Oxalate is structurally related to other thioxanthene antipsychotics such as Chlorpromazine and Flupentixol . Compared to these compounds, this compound has a unique combination of receptor blocking effects, making it particularly effective in certain therapeutic applications .
List of Similar Compounds
Propiedades
Número CAS |
1287284-74-5 |
|---|---|
Fórmula molecular |
C20H20ClNO6S |
Peso molecular |
437.891 |
Nombre IUPAC |
(3Z)-3-(2-chloro-10,10-dioxothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;oxalic acid |
InChI |
InChI=1S/C18H18ClNO2S.C2H2O4/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)23(21,22)18-10-9-13(19)12-16(14)18;3-1(4)2(5)6/h3-4,6-10,12H,5,11H2,1-2H3;(H,3,4)(H,5,6)/b14-7-; |
Clave InChI |
CMTQDRXXDMVJSX-KIUKIJHYSA-N |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O |
Sinónimos |
(Z)-3-(2-Chloro-10,10-dioxido-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine_x000B_Oxalate; 3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine S,S-Dioxide Oxalate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H,4H-4,7-Epoxy[1,3]dioxolo[4,5-c]azepine](/img/structure/B588125.png)
![1H-2,5-Ethanocyclopenta[c]pyrrole](/img/structure/B588126.png)

![4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B588132.png)




